(2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C9H13BN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid typically involves the borylation of a pyrimidine derivative. One common method is the palladium-catalyzed cross-coupling of halopyrimidines with tetraalkoxydiborane or dialkoxyhydroborane . This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and requires a palladium catalyst like Pd(PPh3)4.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic acids with halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Potassium carbonate or sodium hydroxide for substitution reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
Substituted Pyrimidines: From nucleophilic substitution.
Scientific Research Applications
(2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
(2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid pinacol ester: A more stable derivative used in similar reactions.
4-Chloro-2-(cyclopentyloxy)pyrimidine-5-boronic acid: Another derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
Molecular Formula |
C9H13BN2O3 |
---|---|
Molecular Weight |
208.02 g/mol |
IUPAC Name |
(2-cyclopentyloxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)7-5-11-9(12-6-7)15-8-3-1-2-4-8/h5-6,8,13-14H,1-4H2 |
InChI Key |
HTVCSJFVKPFXGZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)OC2CCCC2)(O)O |
Origin of Product |
United States |
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